molecular formula C14H22BNO2 B1363597 N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 832114-08-6

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1363597
CAS RN: 832114-08-6
M. Wt: 247.14 g/mol
InChI Key: MHFTXKKNHASNEZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is also known by other names such as “2-(Dimethylamino)phenylboronic acid pinacol ester” and "dimethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine" .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The crude product was purified by diethyl ether to give the desired compound .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” consists of a phenyl ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached .


Chemical Reactions Analysis

The compound was obtained expectedly by one step reaction and their structure were confirmed by FT-IR, 1 H NMR, 13 C NMR and MS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.14 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds .

Scientific Research Applications

1. Electrolyte Additive for Lithium Metal Batteries The compound has been used as an electrolyte additive to optimize electrode-electrolyte interfaces in lithium metal batteries. It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress lithium dendrite growth .

Borylation Agent in Organic Synthesis

It serves as a borylation agent for the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate. It’s also used in hydroboration reactions of alkyl or aryl alkynes and alkenes with transition metal catalysts .

Suzuki–Miyaura Coupling

This compound is utilized as a substrate in Suzuki–Miyaura coupling reactions, particularly with various aryl iodides over Silia Cat Pd(0), which is a significant method for forming carbon-carbon bonds .

Drug Delivery System

A study has modified hyaluronic acid with this compound to develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form curcumin-loaded nanoparticles for targeted delivery .

Mechanism of Action

Target of Action

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-(Dimethylamino)phenylboronic acid pinacol ester, is primarily used in the field of organic synthesis .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . It interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step of the reaction .

Biochemical Pathways

As a chemical reagent, this compound does not participate in biochemical pathways in the traditional sense. Instead, it is involved in synthetic pathways in organic chemistry. For instance, it can be used in the borylation of alkylbenzenes to form pinacol benzyl boronate .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in cross-coupling reactions .

properties

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-7-8-10-12(11)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTXKKNHASNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374435
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

832114-08-6
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832114-08-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)phenylboronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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